DL-Xylose, also known as (±)-xylose, is a five-carbon sugar (pentose) with the chemical formula CHO. It exists as a white, crystalline carbohydrate that is naturally found in various plant materials, particularly in hemicellulose, which is a component of plant cell walls. The "DL" designation indicates that it is a racemic mixture containing equal parts of the two stereoisomers: D-xylose and L-xylose. The structure features five hydroxyl groups (OH) attached to a linear carbon chain and a carbonyl group (C=O) at one end. DL-Xylose is not directly fermentable by humans but is metabolized by certain microorganisms, playing a crucial role in xylose metabolism and energy generation .
DL-Xylose can undergo various chemical transformations, primarily involving dehydration and isomerization. Key reactions include:
DL-Xylose can be synthesized through several methods:
DL-Xylose has several important applications:
Studies have explored the interactions of DL-xylose with various catalysts during its conversion to valuable chemicals like furfural. For instance, the use of Lewis and Brønsted acid catalysts has been shown to enhance the yield of furfural from DL-xylose significantly . Additionally, research into its metabolic pathways in microorganisms reveals potential interactions with enzymes that facilitate xylose utilization .
DL-Xylose shares structural similarities with other pentoses and hexoses but exhibits unique properties due to its specific stereochemistry and functional groups. Here are some similar compounds:
Compound | Structure | Unique Features |
---|---|---|
D-Xylose | CHO | Pure stereoisomer; more readily metabolized by humans compared to DL-xylose. |
L-Xylose | CHO | Pure stereoisomer; less common in nature than D-xylose. |
D-Ribose | CHO | Key component in RNA; involved in cellular metabolism. |
D-Arabinose | CHO | Found in plant polysaccharides; distinct metabolic pathways compared to xylose. |
DL-Xylose's unique racemic nature allows it to participate in different
DL-Xylose exhibits significantly variable solubility characteristics across different solvent systems, reflecting its hydrophilic nature and the influence of hydrogen bonding interactions. Water demonstrates the highest solubility for DL-Xylose at 466.5 g/L at approximately 25°C [1], highlighting the strong affinity between the pentose sugar and aqueous media. This exceptional water solubility is attributed to the multiple hydroxyl groups present in the molecule that facilitate extensive hydrogen bonding with water molecules [2].
Among organic solvents, dimethyl sulfoxide shows remarkable solvation capacity, dissolving 296.9 g/L of DL-Xylose [1]. This high solubility in dimethyl sulfoxide stems from the polar aprotic nature of the solvent and its ability to disrupt intramolecular hydrogen bonding within the sugar molecules. Dimethylformamide demonstrates moderate solubility at 69.8 g/L [1], while alcoholic solvents show considerably reduced dissolution capacity, with methanol achieving only 15.0 g/L [1].
The solubility decreases markedly in less polar solvents, with isopropanol reaching 2.9 g/L, gamma-valerolactone at 2.7 g/L, tetrahydrofuran at 2.6 g/L, acetone at 2.4 g/L, and gamma-butyrolactone showing the lowest solubility at 2.1 g/L [1]. These findings indicate that DL-Xylose solubility correlates strongly with solvent polarity and hydrogen bonding capacity.
Table 1: Solubility Profile of DL-Xylose in Various Solvents
Solvent | Solubility (g/L) | Temperature (°C) |
---|---|---|
Water | 466.5 | 25 |
Dimethyl sulfoxide | 296.9 | 25 |
Dimethylformamide | 69.8 | 25 |
Methanol | 15.0 | 25 |
Isopropanol | 2.9 | 25 |
Gamma-valerolactone | 2.7 | 25 |
Tetrahydrofuran | 2.6 | 25 |
Acetone | 2.4 | 25 |
Gamma-butyrolactone | 2.1 | 25 |
Additionally, DL-Xylose demonstrates solubility in pyridine and hot alcohol, though specific quantitative data for these solvents remains limited [2]. The compound dissolves to form clear, colorless solutions in water at concentrations up to 0.1 g/mL [3] [4] [5].
The thermal properties of DL-Xylose reveal complex behavior patterns that differ significantly from simple crystalline compounds due to its racemic nature and the presence of both stereoisomers. Differential scanning calorimetry studies demonstrate that DL-Xylose exhibits a melting point range of 133-136°C [3] [5], which is notably lower than the individual enantiomers.
Comprehensive thermal analysis of the individual enantiomers shows that d-xylose melts at 148.32 ± 0.72°C, while l-xylose melts at 146.04 ± 0.08°C [6] [7]. The average melting point for pure enantiomers is 147.18 ± 1.14°C [6] [7]. The racemic DL-Xylose mixture demonstrates eutectic behavior, with the 50:50 mixture melting at a significantly reduced temperature of 125.10 ± 0.25°C [6] [7].
Table 2: Thermal Properties of DL-Xylose and Its Enantiomers
Compound | Melting Point (°C) | Heat of Fusion (J/g) |
---|---|---|
d-xylose | 148.32 ± 0.72 | 273.75 ± 11 |
l-xylose | 146.04 ± 0.08 | 275.52 ± 1.0 |
Average enantiomer | 147.18 ± 1.14 | 274.63 ± 14 |
DL-Xylose (eutectic) | 125.10 ± 0.25 | - |
The thermal decomposition of xylose follows a complex pathway involving multiple steps. Thermogravimetric analysis reveals that decomposition occurs in four distinct stages, with the primary products being water, carbon dioxide, and various furans [8]. The decomposition begins at temperatures approaching the melting point, indicating that thermal degradation and melting occur simultaneously [8].
Kinetic studies of thermal degradation demonstrate that the activation energy for DL-Xylose decomposition is approximately 29.92 kilojoules per mole [9]. The thermal degradation mechanism involves multiple competing pathways, with the major products including 2-furaldehyde, glycolaldehyde, acetaldehyde, methylglyoxal, and acetone [10]. Competitive degradation products include formaldehyde, formic acid, acetic acid, carbon dioxide, methane, acetol, and pyranone compounds [10].
DL-Xylose, being a racemic mixture of equal proportions of d-xylose and l-xylose enantiomers, exhibits minimal optical rotation due to the cancellation effects of the opposite rotations of its constituent stereoisomers. Experimental measurements indicate that DL-Xylose displays a specific optical rotation of -1.0 to +1.0° when measured at 20°C using the sodium D-line, with a concentration of 10% in water [11].
This near-zero optical rotation contrasts sharply with the individual enantiomers, which exhibit significant optical activity. The d-xylose enantiomer demonstrates a specific optical rotation of +18.5 to +19.5° under standard conditions [12] [13], while l-xylose would theoretically show an equal but opposite rotation. The literature reports various values for d-xylose optical rotation, including +92° transitioning to +18.6° after 16 hours at 10% concentration [14] [15] [16], indicating time-dependent mutarotation phenomena.
Table 3: Optical Rotation Data for Xylose Forms
Compound | Specific Rotation [α]₂₀/D | Conditions | Time |
---|---|---|---|
DL-Xylose | -1.0 to +1.0° | c=10, water | - |
d-xylose | +18.5 to +19.5° | c=10, water | Standard |
d-xylose | +92° → +18.6° | c=10, water | 16 hours |
The minimal optical rotation of DL-Xylose serves as a diagnostic characteristic for confirming the racemic nature of the compound and distinguishing it from enantiomerically pure forms. This property is particularly important in quality control applications where the stereochemical purity of xylose preparations must be verified [11].
DL-Xylose exhibits a density of 1.757 g/cm³ at standard conditions [3] [4], which is substantially higher than water and reflects the compact packing of the sugar molecules in the solid state. This density value is consistent across multiple literature sources and represents the bulk density of the crystalline form.
Viscosity studies of DL-Xylose solutions have been conducted primarily in aqueous systems containing ionic liquids. Research demonstrates that aqueous solutions of d-xylose exhibit concentration-dependent viscosity characteristics, with viscosity increasing substantially as xylose concentration rises [17] [18]. The viscosity behavior follows predictable patterns described by the Jones-Dole equation, allowing for the calculation of B-coefficients that characterize solute-solvent interactions [17] [18].
Table 4: Density and Physical State Characteristics
Property | Value | Conditions |
---|---|---|
Density | 1.757 g/cm³ | Solid state, 20°C |
Bulk density | 450 kg/m³ | Powder form |
Physical state | Solid | 20°C |
Boiling point | 333.2°C | 760 mmHg |
The viscosity of DL-Xylose solutions is reportedly lower than glucose solutions at equivalent temperatures and concentrations [13], suggesting differences in intermolecular interactions and solution structure. This characteristic has practical implications for processing applications where flow properties are critical.
Studies involving ternary systems of d-xylose with ionic liquids demonstrate that viscosity increases with both xylose concentration and the alkyl chain length of the ionic liquid components [17] [18]. These findings provide insight into the molecular-level interactions governing solution behavior and have applications in biotechnology and chemical processing.
DL-Xylose exhibits distinct crystallization behavior that differs fundamentally from simple racemic compounds due to its tendency to form conglomerates rather than racemic compounds. Single crystal X-ray diffraction studies reveal that d-xylose and l-xylose crystallize separately as individual enantiomers rather than forming integrated racemic crystal structures [19] [20] [21].
The crystallization behavior demonstrates that DL-Xylose forms a conglomerate system, where the two enantiomers maintain separate crystal phases [6] [7] [19]. This contrasts with many racemic organic compounds that form racemic compounds with both enantiomers incorporated into the same unit cell. The conglomerate nature is evidenced by the eutectic melting behavior observed in differential scanning calorimetry studies, where a 50:50 mixture of d-xylose and l-xylose melts at 125.10 ± 0.25°C [6] [7], significantly lower than the individual enantiomer melting points.
Table 5: Crystallization Behavior Characteristics
Property | Value | Significance |
---|---|---|
Crystal system | Conglomerate | Separate enantiomer phases |
Eutectic temperature | 125.10 ± 0.25°C | 50:50 mixture |
Enantiomer melting point | 147.18 ± 1.14°C | Average value |
Crystal habit | Elongated rods | d- and l-xylose |
Detailed crystallographic analysis reveals that both d-xylose and l-xylose adopt orthorhombic crystal systems with space group P2₁2₁2₁ [19]. The unit cell parameters for d-xylose are a = 5.601 Å, b = 9.188 Å, and c = 12.574 Å, while l-xylose shows nearly identical dimensions with a = 5.609 Å, b = 9.166 Å, and c = 12.590 Å [19].
The calculated unit cell density for both enantiomers is 1.541 g/cm³ [19], which differs from the experimentally determined bulk density of 1.757 g/cm³ [3], likely due to differences between single crystal and powder measurements. Lattice energy calculations indicate values of -203.5 kJ/mol for d-xylose and -202.4 kJ/mol for l-xylose [19], reflecting the similar but not identical packing arrangements of the enantiomers.
Table 6: Crystallographic Data for Xylose Enantiomers
Parameter | d-xylose | l-xylose |
---|---|---|
Crystal system | Orthorhombic | Orthorhombic |
Space group | P2₁2₁2₁ | P2₁2₁2₁ |
Unit cell a (Å) | 5.601 | 5.609 |
Unit cell b (Å) | 9.188 | 9.166 |
Unit cell c (Å) | 12.574 | 12.590 |
Calculated density (g/cm³) | 1.541 | 1.541 |
Lattice energy (kJ/mol) | -203.5 | -202.4 |
The crystal structures show that xylose molecules adopt the α-anomer conformation in the solid state [19] [21], with extensive hydrogen bonding networks stabilizing the crystal lattice. Intermolecular hydrogen bonds form between hydroxyl groups with bonding distances ranging from 1.808 to 1.959 Å [19], creating a three-dimensional network that contributes to the structural stability.
Both enantiomers form elongated rod-shaped crystals when grown from solution [19], contrasting with the block-shaped crystals observed for racemic compounds of related sugars. This morphological difference provides visual confirmation of the conglomerate nature of the DL-Xylose system.
DL-Xylose demonstrates significant hygroscopic properties, readily absorbing moisture from atmospheric conditions [22] [23] [24]. This hygroscopicity is attributed to the multiple hydroxyl groups present in the molecule, which form hydrogen bonds with water molecules from the surrounding environment. The hygroscopic nature necessitates careful storage under controlled moisture conditions to maintain product quality and prevent degradation.
Stability studies indicate that DL-Xylose is chemically stable under standard ambient conditions when stored properly [25]. The compound maintains its integrity when stored at room temperature in dry conditions, with recommended storage in sealed containers to prevent moisture absorption [22] [26] [13]. Storage temperatures should be maintained at room temperature, with some sources recommending cool, dark conditions below 15°C for optimal stability [24].
Table 7: Stability and Storage Characteristics
Parameter | Specification | Notes |
---|---|---|
Hygroscopicity | Hygroscopic | Readily absorbs moisture |
Chemical stability | Stable | Standard ambient conditions |
Storage temperature | Room temperature | Dry conditions required |
Shelf life | 3 years | Proper storage conditions |
pH stability range | 4.0-6.0 | Aqueous solutions |
The compound exhibits stability in aqueous solutions within a pH range of 4.0-6.0 [13], though extreme pH conditions may lead to degradation. Under acidic conditions, DL-Xylose can undergo dehydration reactions leading to the formation of furfural and other degradation products [10]. High temperatures accelerate these degradation processes, making temperature control important during processing and storage.
Long-term stability studies demonstrate that properly stored DL-Xylose can maintain its quality for up to three years when kept under recommended conditions [13]. The stability profile indicates compatibility with standard pharmaceutical and food processing environments, provided that moisture control measures are implemented.
Freeze-drying has been shown to enhance the stability of xylose-containing preparations, with freeze-dried materials maintaining activity for extended periods [27]. This preservation method is particularly useful for applications requiring long-term storage or enhanced stability profiles.